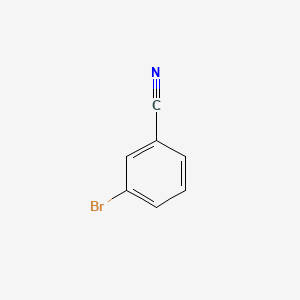

3-Bromobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXAVEHFKAXGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219771 | |

| Record name | Benzonitrile, m-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-Bromobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6952-59-6 | |

| Record name | 3-Bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, m-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, m-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Bromobenzonitrile. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development. Furthermore, this guide illustrates a key application in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a versatile building block in organic synthesis, valued for its reactive nitrile and bromo functionalities. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6952-59-6 | [1] |

| Molecular Formula | C₇H₄BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 225 °C | [2] |

| Density | 1.562 g/mL | [3] |

| Solubility | Soluble in water (0.2 g/L) | [1] |

| Flash Point | >113 °C (>235.4 °F) | [2] |

Table 2: Spectral Data Summary for this compound

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79 (t, J=1.4 Hz, 1H), 7.75 (dt, J=7.8, 1.3 Hz, 1H), 7.61 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.37 (t, J=7.9 Hz, 1H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0, 135.2, 130.6, 130.3, 122.9, 117.8, 113.7 | [5][6] |

| FTIR (KBr Pellet) | Major peaks around 2230 cm⁻¹ (C≡N stretch), 1570, 1470, 1420 cm⁻¹ (aromatic C=C stretch), 780 cm⁻¹ (C-Br stretch) | [3] |

| Mass Spectrum (GC-MS) | Molecular ion (M⁺) at m/z 181/183 (due to bromine isotopes), major fragment at m/z 102 | [3][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to facilitate its practical application in a laboratory setting.

Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 3-aminobenzonitrile.[8][9][10]

Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3 equivalents).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) at room temperature.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13][14]

Protocol:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

-

Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18]

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][7][19][20]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Application in Synthetic Workflow: Suzuki-Miyaura Coupling

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling reaction using this compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]

This protocol details the synthesis of a biaryl compound from this compound and 4-methoxyphenylboronic acid.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 90 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.

-

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | 6952-59-6 | FB11884 | Biosynth [biosynth.com]

- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 3. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(6952-59-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(6952-59-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 16. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 17. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 18. m.youtube.com [m.youtube.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. rsc.org [rsc.org]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. researchgate.net [researchgate.net]

- 24. arkat-usa.org [arkat-usa.org]

- 25. rsc.org [rsc.org]

3-Bromobenzonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<

CAS Number: 6952-59-6 Synonyms: m-Bromobenzonitrile, 1-Bromo-3-cyanobenzene, 3-Cyanobromobenzene

This technical guide provides an in-depth overview of 3-Bromobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research and development. This document is tailored for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Properties

This compound is a white to off-white crystalline solid.[1] It is a key building block in organic synthesis due to its versatile chemical reactivity.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrN[2] |

| Molecular Weight | 182.02 g/mol [2] |

| Melting Point | 38-40 °C |

| Boiling Point | 225 °C |

| Density | 1.6 g/cm³[3] |

| Flash Point | 113 °C (closed cup) |

| Solubility | Insoluble in water[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR (400 MHz, CDCl₃) | Signals confirmed by spectral data.[4] |

| ¹³C NMR | Spectral data available.[5] |

| Infrared (IR) | Key functional group peaks identified.[6] |

| Mass Spectrometry (MS) | Molecular ion peak observed at m/z 182/180.[7] |

Safety and Handling

This compound is classified as harmful and an irritant.[1] Proper safety precautions are essential when handling this compound.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][8] |

| H312 | Harmful in contact with skin.[1] |

| H315 | Causes skin irritation.[1][9] |

| H319 | Causes serious eye irritation.[1][9] |

| H332 | Harmful if inhaled.[9] |

| H335 | May cause respiratory irritation.[9] |

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[9]

Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a nucleophile.[11]

References

- 1. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6952-59-6 | FB11884 | Biosynth [biosynth.com]

- 3. This compound | CAS#:6952-59-6 | Chemsrc [chemsrc.com]

- 4. This compound(6952-59-6) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

3-Bromobenzonitrile molecular structure and weight

An In-depth Technical Guide to 3-Bromobenzonitrile

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Weight

This compound is an organic compound with a bromine atom and a nitrile group attached to a benzene ring at positions 1 and 3, respectively. Its chemical formula is C₇H₄BrN.[1] The molecular weight of this compound is 182.02 g/mol .[1][2]

Synonyms: m-Bromobenzonitrile, 3-cyanobromobenzene, Benzonitrile, 3-bromo-.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| CAS Number | 6952-59-6 |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 38-40 °C |

| Boiling Point | 225 °C |

| Density | 1.562 g/mL |

| Solubility in Water | 0.2 g/L |

| Vapor Pressure | 0.02 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79, 7.75, 7.61, 7.37 |

| ¹³C NMR (CDCl₃) | Chemical shifts are available in spectral databases. |

| Major MS fragments (m/z) | 102, 181, 183 |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a widely used method for the synthesis of aryl nitriles from aryl amines.[3][4] The following is a representative protocol for the synthesis of this compound from 3-bromoaniline.

Materials:

-

3-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization of 3-Bromoaniline:

-

Dissolve 3-bromoaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a NaOH solution.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for assessing the purity and confirming the identity of this compound.[1][5][6]

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 amu

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the specified GC and MS conditions.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum should show the characteristic molecular ion peaks (m/z 181 and 183 due to bromine isotopes) and major fragment ions (e.g., m/z 102).

-

Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

-

Visualizations

Caption: Synthesis of this compound via Sandmeyer Reaction.

Caption: Experimental Workflow for GC-MS Analysis.

References

- 1. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 3-Bromobenzonitrile from 3-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromobenzonitrile from 3-bromobenzaldehyde, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of prevalent synthetic methods, detailed experimental protocols, and a comparative analysis of their efficiencies.

Introduction

The conversion of aldehydes to nitriles is a fundamental transformation in organic chemistry. Nitriles are valuable synthetic intermediates that can be readily converted into a variety of functional groups, including amines, carboxylic acids, and amides. The direct, one-pot synthesis of this compound from 3-bromobenzaldehyde is of significant interest as it bypasses the need for highly toxic cyanide reagents, offering a safer and more efficient synthetic route.[1] The primary pathway for this conversion involves the formation of a 3-bromobenzaldehyde oxime intermediate, which is subsequently dehydrated to yield the desired nitrile.[2][3]

Core Synthetic Pathway

The fundamental chemical transformation involves a two-step process that can often be performed in a single reaction vessel (a "one-pot" synthesis).

-

Oxime Formation: 3-Bromobenzaldehyde reacts with a hydroxylamine source, typically hydroxylamine hydrochloride, to form 3-bromobenzaldehyde oxime.[3]

-

Dehydration: The oxime intermediate is then dehydrated to yield this compound.[3]

Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Methods

The following table summarizes various one-pot methods for the synthesis of nitriles from aldehydes, which are applicable to the synthesis of this compound.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyltrimethylammonium Tribromide | Phenyltrimethylammonium tribromide / Ammonium acetate | Acetonitrile | 20 | 16 | 89 | [4] |

| Ferrous Sulfate | Anhydrous FeSO₄ | DMF | Reflux | 3 - 6 | 90 - 95 | [5] |

| Formic Acid in Water | Formic Acid | Water | Not specified | - | - | [2] |

| Ferric Hydrogen Sulfate | Fe(HSO₄)₃ | DMF | 120 | - | Good to excellent | |

| Azidotrimethylsilane/Triflic Acid | TMSN₃ / TfOH | HFIP/ACN (1:1) | Room Temperature | 0.5 | - | [6] |

Detailed Experimental Protocols

Method 1: Synthesis via Phenyltrimethylammonium Tribromide

This method provides a high yield at room temperature.

Experimental Protocol:

-

To a solution of 3-bromobenzaldehyde (0.5 mmol) and ammonium acetate (5.0 mmol, 385 mg) in acetonitrile (6 mL), add phenyltrimethylammonium tribromide (1.0 mmol, 376 mg) at room temperature.[4]

-

Stir the reaction mixture for 16 hours at room temperature.[4]

-

Upon completion, treat the reaction mixture with 0.5 M aqueous Na₂S₂O₃ (10 mL) and 1.0 M aqueous NaHCO₃ (15 mL).[4]

-

Extract the product with ethyl acetate (60 mL).[4]

-

Wash the organic layer sequentially with 0.5 M aqueous Na₂S₂O₃ and saturated aqueous NaCl.[4]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.[4] The reported yield for a similar substrate is 89%.[4]

Method 2: Synthesis using Anhydrous Ferrous Sulfate

This protocol utilizes an inexpensive and environmentally friendly catalyst.

Experimental Protocol:

-

In a 25 mL round-bottom flask, combine 3-bromobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol, 105 mg), and anhydrous ferrous sulfate (1 mmol).[5]

-

Add 5 mL of dimethylformamide (DMF) to the mixture.[5]

-

Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by TLC.[5]

-

After the reaction is complete, filter off the catalyst.[5]

-

Extract the resulting solution and evaporate the solvent to yield a residue.[5]

-

Purify the residue by chromatography to afford the desired nitrile.[5] This method has been shown to produce yields in the range of 90-95% for various aldehydes.[5]

Method 3: Formation of 3-Bromobenzaldehyde Oxime Intermediate

This protocol details the synthesis of the stable oxime intermediate, which can be isolated before dehydration.

Experimental Protocol:

-

Dissolve hydroxylamine hydrochloride in water.[3]

-

Add sodium acetate to the solution to create a basic environment.[3]

-

Introduce 3-bromobenzaldehyde to the mixture.[3]

-

Stir the reaction at room temperature or slightly elevated temperatures for several hours.[3]

-

Isolate the 3-bromobenzaldehyde oxime product by filtration and recrystallization.[3] Yields for this step often exceed 95%.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the one-pot synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-bromobenzaldehyde can be achieved through various efficient one-pot methodologies. The choice of method may depend on factors such as desired yield, reaction time, cost of reagents, and environmental considerations. The protocols outlined in this guide provide a solid foundation for researchers to select and perform this valuable chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 3. Buy 3-Bromobenzaldehyde oxime (EVT-2584917) | 32605-62-2; 51873-95-1; 52739-46-5 [evitachem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

3-Bromobenzonitrile spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 3-Bromobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

Data Presentation

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.85 | t | ~1.5 | H-2 |

| ~7.78 | ddd | ~7.9, 1.5, 1.1 | H-6 |

| ~7.70 | ddd | ~8.0, 2.0, 1.0 | H-4 |

| ~7.42 | t | ~7.9 | H-5 |

Solvent: CDCl₃. Spectrometer frequency can influence exact shift values.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | C-4 |

| 134.8 | C-6 |

| 130.5 | C-2 |

| 130.2 | C-5 |

| 122.8 | C-3 (C-Br) |

| 117.5 | C≡N |

| 114.5 | C-1 |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong | C≡N (Nitrile) Stretch |

| ~1570, 1470, 1420 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~790 | Strong | C-H Out-of-plane Bending |

| ~670 | Medium-Strong | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 183 | High | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 181 | High | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 102 | High | [M - Br]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)[2][3]

Spectral Interpretation and Visualization

The following diagrams illustrate the relationship between the molecular structure of this compound and its spectral signatures, as well as a typical experimental workflow.

Caption: Figure 1: Correlation of this compound's structure with its key spectral data.

Caption: Figure 2: A typical workflow for acquiring and analyzing spectral data.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound, a solid compound at room temperature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.[5]

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean 5 mm NMR tube to filter out any particulate matter.[5]

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Following ¹H acquisition, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solids.[6]

-

Sample Preparation:

-

Place a small amount (approx. 5-10 mg) of this compound into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[6]

-

Using a pipette, transfer one or two drops of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should remain on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and dried.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and thermally stable organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | 6952-59-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Reactivity of the nitrile group in 3-Bromobenzonitrile

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Bromobenzonitrile

Introduction

This compound is a versatile bifunctional organic compound featuring a nitrile (-C≡N) group and a bromine atom attached to a benzene ring at the meta position. This structure offers two distinct reactive sites, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group, with its electrophilic carbon atom, is susceptible to a range of nucleophilic additions and reductions, while the bromo substituent is a key handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the reactivity of the nitrile group in this compound, detailing its primary transformations, experimental protocols, and the interplay with the bromo functionality.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in this compound is highly polarized due to the electronegativity of the nitrogen atom. This polarization renders the carbon atom electrophilic and thus a target for nucleophilic attack.[1][2] The primary reactions of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—provide pathways to a diverse set of functional groups, including carboxylic acids, primary amines, and ketones.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into 3-bromobenzoic acid.[3] This reaction can be performed under either acidic or basic conditions and typically proceeds through an intermediate 3-bromobenzamide.[2][4] The resulting 3-bromobenzoic acid is a crucial precursor for the synthesis of esters, amides, and other derivatives.[5]

Reduction to Primary Amines

The reduction of the nitrile group in this compound yields 3-bromobenzylamine, a primary amine of significant interest in organic synthesis.[6] This transformation is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][7][8] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[2] Catalytic hydrogenation using catalysts such as Raney Nickel is also an effective method.[9]

Reaction with Organometallic Reagents

The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to this compound provides a robust method for synthesizing ketones.[7] The organometallic reagent acts as a carbon nucleophile, attacking the nitrile's electrophilic carbon to form an imine salt intermediate.[2] Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[7] It is crucial to perform this reaction at low temperatures to prevent the organometallic reagent from reacting with the bromo substituent via metal-halogen exchange.[10]

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. This reaction is often catalyzed by zinc or other Lewis acids. Nitrile oxides can also react with this compound in [3+2] cycloadditions to yield substituted isoxazoles.[11][12] These reactions provide a powerful tool for constructing complex ring systems with high regioselectivity.[11]

Interplay with the Bromo Group: Orthogonal Reactivity

An essential aspect of the chemistry of this compound is the ability to selectively target either the nitrile or the bromo group. While the nitrile undergoes nucleophilic additions, the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids to form C-C bonds, with the nitrile group remaining intact.[13][14]

-

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines via palladium catalysis, providing a direct route to N-aryl compounds while preserving the nitrile.[15][16][17]

This orthogonal reactivity allows for multi-step syntheses where the nitrile can be transformed after a cross-coupling reaction has been performed on the aromatic ring, or vice versa, significantly enhancing its synthetic utility.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of the nitrile group in this compound and analogous compounds.

Table 1: Hydrolysis of Nitriles to Carboxylic Acids

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| This compound (analogous) | H₂SO₄, H₂O, reflux | 3-Bromobenzoic Acid | Good to Excellent | [2][4] |

| Ethyl 3-Bromobenzoate | LiOH·H₂O, THF, 25°C, 6h | 3-Bromobenzoic Acid | 99% | [18] |

Table 2: Reduction of Nitriles to Primary Amines

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| 3-Bromobenzaldehyde | Raney Ni, H₂, NH₃·H₂O, Methanol, 30°C, 2 atm, 4h | 3-Bromobenzylamine | 98.2% | [19] |

| General Nitriles | LiAlH₄, Ether, then H₃O⁺ | Primary Amine | High | [7][8] |

| General Nitriles | Ammonia borane, heat | Primary Amine | Very Good | [20] |

Table 3: Reactions with Organometallic Reagents

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| This compound | n-BuLi, Anhydride, -78°C | Ketone | - | [10] |

| General Nitriles | Grignard Reagent, Ether, then H₃O⁺ | Ketone | Good | [2][7] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Bromobenzoic Acid (Acid-Catalyzed)

-

Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Isolation: The solid precipitate of 3-bromobenzoic acid is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[4]

Protocol 2: Reduction of this compound to 3-Bromobenzylamine (LiAlH₄)

-

Setup: To a dry, three-necked, round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.

-

Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromobenzylamine.[2][8]

Protocol 3: Suzuki-Miyaura Coupling of this compound

-

Setup: To a dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system (e.g., Toluene/H₂O 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[21]

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. 3-Bromobenzoic acid|lookchem [lookchem.com]

- 6. 3-Bromobenzylamine | 10269-01-9 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]

- 13. Cas Landing [thermofisher.com]

- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. 3-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 20. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 21. benchchem.com [benchchem.com]

Role of bromine as a leaving group in 3-Bromobenzonitrile

An In-depth Technical Guide on the Role of Bromine as a Leaving Group in 3-Bromobenzonitrile

Abstract

This compound is a versatile bifunctional molecule widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthetic utility is largely dictated by the reactivity of the C-Br bond, where the bromine atom can function as a leaving group. This technical guide provides a comprehensive analysis of the role and reactivity of the bromine substituent in this compound, focusing on two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed reaction mechanisms, experimental protocols, and comparative data to facilitate its application in complex organic synthesis.

The Dichotomy of Bromine's Leaving Group Ability

The capacity of the bromine atom in this compound to act as a leaving group is highly dependent on the reaction mechanism. In classical nucleophilic aromatic substitution (SNAr), its reactivity is modest due to the electronic properties of the substrate. However, in the presence of transition metal catalysts, particularly palladium, the C-Br bond is readily activated, establishing bromine as an excellent leaving group for a wide array of cross-coupling transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The first step, which is usually rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost in this intermediate. In the second, faster step, the leaving group departs, and aromaticity is restored.[3]

In SNAr reactions, the leaving group's ability to depart is not the primary factor influencing the reaction rate. Instead, the rate is governed by the stability of the Meisenheimer complex. Halogens with strong electron-withdrawing inductive effects, like fluorine, are better at stabilizing the negative charge of the intermediate, often leading to a reactivity order of F > Cl ≈ Br > I.[5] This is the reverse of the trend seen in SN1 and SN2 reactions, where leaving group ability correlates with the basicity of the departing anion (I⁻ > Br⁻ > Cl⁻ > F⁻).[6]

For this compound, the cyano (-CN) group is electron-withdrawing, which is necessary to activate the ring for nucleophilic attack. However, its activating effect is most pronounced at the ortho and para positions through resonance. At the meta position, only the weaker inductive effect is operative.[7] Consequently, this compound is significantly less reactive in SNAr reactions compared to its 2-bromo and 4-bromo isomers, and such substitutions typically require harsh conditions or specialized nucleophiles.

Bromine as an Excellent Leaving Group in Palladium-Catalyzed Cross-Coupling

The most significant role of the bromine atom in this compound is as a leaving group in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] In this context, the reactivity of aryl halides follows the order I > Br > OTf > Cl, making aryl bromides like this compound ideal substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (e.g., a boronic acid) with an organohalide.[10][11] this compound is a common substrate for this reaction.[1][12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] The reaction is initiated by the oxidative addition of a Pd(0) catalyst into the C-Br bond of this compound, forming a Pd(II) intermediate. This is the crucial step where the C-Br bond is broken.

| Component | Example | Molar Equiv. / Mol% | Purpose |

| Aryl Bromide | This compound | 1.0 | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Nucleophilic partner |

| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% | Catalyst |

| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes catalyst, promotes cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF, H₂O | - | Reaction medium |

| Temperature | 80 - 110 °C | - | - |

This protocol is a general representation and may require optimization.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Addition of Reagents: Add a base, such as potassium carbonate (2.0 equiv.), followed by the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-18 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[8][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent scaffolds in pharmaceuticals.[9] Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of Pd(0) into the C-Br bond of this compound.

| Component | Example | Molar Equiv. / Mol% | Purpose |

| Aryl Bromide | This compound | 1.0 | Electrophilic partner |

| Amine | Primary/Secondary Amine | 1.1 - 1.5 | Nucleophilic partner |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Catalyst source |

| Ligand | XPhos, RuPhos, BINAP | 2 - 4 mol% | Critical for catalytic activity |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 | Deprotonates amine |

| Solvent | Toluene, Dioxane | - | Anhydrous reaction medium |

| Temperature | 80 - 110 °C | - | - |

This protocol is a general representation and may require optimization.[9][15]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).

-

Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous toluene or dioxane as the solvent.

-

Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired arylamine.

Conclusion

The bromine atom in this compound exhibits a context-dependent role as a leaving group. In traditional SNAr reactions, it is relatively unreactive due to the meta-position of the activating cyano group and a mechanism where leaving group departure is not rate-limiting. In stark contrast, bromine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The facile oxidative addition of palladium(0) into the carbon-bromine bond makes this compound a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. Understanding this dual reactivity is critical for designing efficient and robust synthetic routes.

References

- 1. Buy this compound (EVT-460705) | 6952-59-6 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Cas 6952-59-6,this compound | lookchem [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Solubility Profile of 3-Bromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzonitrile (C₇H₄BrN), a brominated aromatic nitrile, serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzene ring substituted with a bromine atom and a nitrile group, imparts specific physicochemical properties that influence its reactivity and behavior in solution. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents a general workflow for solubility assessment.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6952-59-6 | [1][2][3] |

| Molecular Formula | C₇H₄BrN | [1][2][3] |

| Molecular Weight | 182.02 g/mol | [3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 38-40 °C | [1][2][3] |

| Boiling Point | 225 °C | [1][2][3] |

| Density | 1.562 g/mL | [1] |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and analogy to structurally similar compounds, a qualitative and semi-quantitative solubility profile can be summarized.

| Solvent | Solvent Type | Solubility | Reference |

| Water | Protic | 0.2 g/L | [2][5][6][7] |

| Methanol | Protic | Soluble | [8] |

| Ethanol | Protic | Soluble | [9] |

| Acetone | Polar Aprotic | Soluble | [8] |

| Dichloromethane | Polar Aprotic | Soluble | [8] |

| Toluene | Non-polar | Expected to be soluble | |

| Hexane | Non-polar | Expected to be sparingly soluble to insoluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble |

Note: "Soluble" indicates that the compound is observed to dissolve, but specific quantitative values (e.g., g/100 mL) were not found in the surveyed literature. The solubility in toluene, hexane, and DMSO is predicted based on general principles of "like dissolves like" and the known behavior of similar organic compounds.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved by shaking, stirring, or rotating the container in a temperature-controlled bath. The time required for equilibration can vary and may take several hours.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically done by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by careful decantation of the supernatant.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

UV-Visible Spectrophotometry

For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectrophotometry offers a sensitive and often more rapid method for determining solubility.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The saturated solution is clarified by filtration or centrifugation to remove any undissolved solid.

-

Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Conclusion

References

- 1. This compound [nanfangchem.com]

- 2. This compound | 6952-59-6 [chemicalbook.com]

- 3. This compound 99 6952-59-6 [sigmaaldrich.com]

- 4. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6952-59-6,this compound | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Buy this compound (EVT-460705) | 6952-59-6 [evitachem.com]

- 9. 3,5-Dimethyl-4-bromobenzonitrile [chembk.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzonitrile with Aryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organic halide or triflate.[1][2][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromobenzonitrile with various aryl boronic acids. The resulting 3-arylbenzonitrile scaffold is a key structural motif in many pharmaceuticals, agrochemicals, and advanced materials. The nitrile group offers a versatile handle for further chemical transformations, making these products valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[6]

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product (3-arylbenzonitrile) and regenerating the Pd(0) catalyst.[6]

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling reaction between this compound and a variety of aryl boronic acids, showcasing the versatility of this transformation.

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictional Example |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | Fictional Example |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 | Fictional Example |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 6 | 90 | Fictional Example |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | Fictional Example |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 | Fictional Example |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 78 | Fictional Example |

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized examples for illustrative purposes. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

This protocol provides a general method for the synthesis of 3-arylbenzonitriles via the Suzuki-Miyaura coupling of this compound with aryl boronic acids. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF/Water, Acetonitrile/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Flask Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylbenzonitrile.

Mandatory Visualization

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromobenzonitrile as a key starting material. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols provided herein are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~90[1] |

| [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | Room Temp | 1.5 | >90[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[1][2]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M Aqueous sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask with condenser

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

Procedure:

-

To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

-

Stir the mixture for 15 minutes to allow for the complete dissolution of all solids.

-

To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water.[1]

-

Heat the solution at reflux under a nitrogen environment for approximately 1 hour, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction to room temperature and add water.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Signaling Pathway: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data Summary: Heck Reaction of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 12-24 | Varies |

| Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 | 0.5 | up to 71[4] |

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides.[3]

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[3]

-

Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the this compound.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add potassium carbonate (2.0 eq) followed by styrene (1.2 eq).[3]

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS; the reaction is typically complete within 12-24 hours.[3]

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-